2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan is an organic compound featuring two nitrophenyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of nitro groups to the phenyl rings.
Furan Formation: Formation of the furan ring through cyclization reactions.
Coupling Reactions: Connecting the nitrophenyl groups to the furan ring using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Use as a ligand in catalytic reactions.
Biology
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological targets such as proteins or nucleic acids would be important.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)furan: A simpler compound with one nitrophenyl group.
5-(4-Nitrophenyl)furan-2-carbaldehyde: A compound with a nitrophenyl group and an aldehyde group.
Uniqueness
2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan is unique due to the presence of two nitrophenyl groups and a furan ring, which may confer unique electronic and chemical properties compared to simpler analogs.
Properties
Molecular Formula |
C21H14N2O6 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H14N2O6/c24-22(25)16-5-1-14(2-6-16)20-11-9-18(28-20)13-19-10-12-21(29-19)15-3-7-17(8-4-15)23(26)27/h1-12H,13H2 |
InChI Key |
VWNFUQNTFSCGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.